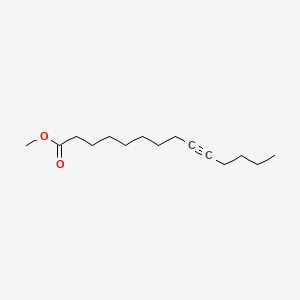

Methyl 9-tetradecynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 9-tetradecynoate, also known as 9-tetradecynoic acid methyl ester, is an organic compound with the molecular formula C15H26O2. It is a fatty acid methyl ester derived from tetradecynoic acid. This compound is of interest due to its unique chemical structure, which includes a triple bond, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-tetradecynoate can be synthesized through several methods. One common approach involves the esterification of 9-tetradecynoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-tetradecynoate undergoes various chemical reactions, including:

Oxidation: The triple bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Hydrogenation of the triple bond can yield saturated or partially saturated products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation reactions.

Substitution: Reagents like sodium methoxide or lithium aluminum hydride (LiAlH4) are employed for nucleophilic substitution

Major Products Formed

Oxidation: Epoxides, diols, and other oxygenated compounds.

Reduction: Saturated esters and alkanes.

Substitution: Various substituted esters and alcohols

Scientific Research Applications

Synthetic Organic Chemistry

Applications:

- Building Block for Synthesis: Methyl 9-tetradecynoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its triple bond allows for various reactions, including cycloadditions and functional group transformations.

- Synthesis of Natural Products: It is utilized in the synthesis of natural products, particularly those containing long-chain fatty acids or alkynes, which are prevalent in many biological systems.

Case Studies:

- A study demonstrated the use of this compound in synthesizing specific pheromones, highlighting its role in agricultural applications for pest management .

Biochemical Research

Applications:

- Fatty Acid Metabolism Studies: this compound is used to investigate fatty acid metabolism due to its structural similarity to natural fatty acids. Researchers can trace metabolic pathways by incorporating this compound into biological systems.

- Inhibitor Studies: It has been studied as an inhibitor of specific enzymes involved in lipid metabolism, providing insights into potential therapeutic targets for metabolic disorders.

Case Studies:

- In one investigation, this compound was employed to study the effects on lipid biosynthesis pathways in yeast models, revealing its potential as a tool for understanding lipid-related diseases .

Applications:

- Pheromone Synthesis: As mentioned earlier, this compound is instrumental in synthesizing pheromones that can be used for pest control strategies.

- Plant Growth Regulators: Research indicates potential uses as a plant growth regulator, influencing growth patterns and stress responses.

Case Studies:

Mechanism of Action

The mechanism of action of methyl 9-tetradecynoate involves its interaction with specific molecular targets and pathways. The triple bond in its structure allows it to act as a reactive intermediate in various biochemical processes. It can inhibit enzymes or interact with cellular components, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl tetradecanoate: A saturated fatty acid methyl ester with similar applications but lacking the triple bond.

Methyl 9(Z)-tetradecenoate: An unsaturated fatty acid methyl ester with a double bond instead of a triple bond

Uniqueness

Methyl 9-tetradecynoate is unique due to its triple bond, which imparts distinct chemical reactivity and potential biological activities compared to its saturated and unsaturated counterparts .

Biological Activity

Methyl 9-tetradecynoate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides an in-depth examination of its biological activities, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an alkyne fatty acid ester, characterized by a long carbon chain with a terminal triple bond. The molecular formula is C15H28O2, and its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing the antibacterial effects of various compounds, this compound was found to inhibit the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through disk diffusion assays.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 0.5 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially against drug-resistant strains.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 15.5 |

| HepG2 | 20.3 |

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

- Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria, which are often more resistant to conventional antibiotics .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity, with a notable reduction in cell viability observed at lower concentrations . This study utilized MTT assays to quantify cell viability post-treatment.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . Additionally, its antimicrobial activity may be attributed to disruption of bacterial cell membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Methyl 9-tetradecynoate, and how can their efficiency be systematically evaluated?

- Methodological Answer : Synthesis routes typically involve alkyne functionalization and esterification. Key steps include catalytic hydrogenation or Sonogashira coupling for alkyne introduction, followed by esterification under acidic or enzymatic conditions. Efficiency comparisons should focus on yield, purity (via GC-MS or HPLC), and reaction time. For reproducibility, document catalyst type (e.g., Pd/C, lipases), solvent systems, and temperature gradients. Reference safety protocols for handling alkynes and esters, as outlined in safety data sheets for analogous compounds .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address structural uncertainties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) resolves carbon chain geometry and ester group placement. Infrared (IR) spectroscopy confirms ester carbonyl (C=O) and alkyne (C≡C) stretches. Mass spectrometry (HRMS) verifies molecular weight. For structural ambiguities (e.g., isomerism), combine 2D NMR (COSY, HSQC) and computational modeling (DFT) to validate bond connectivity. Cross-reference data with published spectra of structurally similar esters .

Q. How should researchers design initial toxicity assessments for this compound in biological studies?

- Methodological Answer : Follow OECD guidelines for acute toxicity testing:

- In vitro : Use cell viability assays (e.g., MTT) on human cell lines (e.g., HepG2) at varying concentrations (0.1–100 µM).

- In vivo : Administer escalating doses to model organisms (e.g., zebrafish), monitoring mortality, organ histopathology, and biochemical markers (e.g., ALT/AST for liver function). Include negative controls and statistical power analysis (α=0.05, β=0.2) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Conduct a meta-analysis of published protocols, focusing on variables like catalyst loading (e.g., Pd vs. Cu), solvent polarity, and reaction atmosphere (N₂ vs. air). Perform sensitivity testing by replicating divergent studies under controlled conditions. Use ANOVA to identify statistically significant factors. Address contradictions by applying the Benjamini-Hochberg procedure to control false discovery rates in multi-test scenarios .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for chiral studies?

- Methodological Answer : Employ chiral catalysts (e.g., BINAP-Pd complexes) or enzymatic resolution (e.g., Candida antarctica lipase). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Design a fractional factorial experiment to test variables: temperature (20–60°C), solvent (toluene vs. THF), and catalyst concentration (1–5 mol%). Use response surface methodology (RSM) to model optimal conditions .

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

Data Harmonization : Standardize units (e.g., µM vs. mg/mL) and adjust for batch-to-batch variability in compound purity (≥95% by HPLC).

Meta-Regression : Analyze covariates such as cell line origin, incubation time, and assay type (e.g., fluorescence vs. luminescence).

Reproducibility Testing : Replicate key studies using shared protocols and open-access datasets. Publish raw data in repositories like Dryad or Dataverse to enable transparency .

Q. Data Analysis and Reporting

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Apply the Akaike Information Criterion (AIC) to compare model fits (e.g., Hill vs. Logit). For multi-group comparisons, employ mixed-effects models to account for random variation (e.g., inter-experiment differences). Validate assumptions via residual plots and Q-Q normality tests .

Q. How can researchers ensure reproducibility when documenting this compound experimental protocols?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Materials : Specify CAS numbers, suppliers (e.g., Larodan AB), purity grades, and storage conditions (-20°C under argon).

- Methods : Detail instrument calibration (e.g., NMR shimming, HPLC column batch) and software versions (e.g., MestReNova v14).

- Data : Deposit raw spectra, chromatograms, and code in repositories like Zenodo, citing DOIs in the manuscript .

Q. Tables

Table 1. Comparison of Synthesis Methods for this compound

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | DMF | 78 | 97 | |

| Acid-Catalyzed Ester. | H₂SO₄ | MeOH | 85 | 92 | |

| Enzymatic Esterification | Lipase B | Toluene | 65 | 99 |

Table 2. Key Spectroscopic Data for this compound

| Technique | Key Peaks/Data | Structural Insight |

|---|---|---|

| ¹H NMR | δ 3.65 (s, 3H, OCH₃); δ 2.15 (t, J=7 Hz, 2H) | Ester methyl; alkyne proximity |

| IR | 2210 cm⁻¹ (C≡C); 1745 cm⁻¹ (C=O) | Alkyne and ester groups |

| HRMS | [M+Na]⁺ m/z 265.1432 | Molecular ion confirmation |

Properties

CAS No. |

55538-60-8 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

methyl tetradec-9-ynoate |

InChI |

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-5,8-14H2,1-2H3 |

InChI Key |

KKPNKVPBWQJZOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.